2,2,4,4-Tetramethylcyclobutane-1,3-diamine

Polymer Chemistry Polyamide Synthesis High-Modulus Materials

2,2,4,4-Tetramethylcyclobutane-1,3-diamine is an aliphatic diamine characterized by a rigid cyclobutane core substituted with four methyl groups at positions 2 and 4, and primary amine groups at positions 1 and 3. This unique sterically hindered structure imparts distinct reactivity and property profiles compared to linear or less substituted cyclic diamines, making it a valuable monomer for high-performance polyamides and polyimides.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 7531-10-4
Cat. No. B1294698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethylcyclobutane-1,3-diamine
CAS7531-10-4
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(C(C(C1N)(C)C)N)C
InChIInChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3
InChIKeyQWEVGNOJPHTVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethylcyclobutane-1,3-diamine (CAS 7531-10-4): A Sterically Hindered Aliphatic Diamine for Advanced Polymer Synthesis


2,2,4,4-Tetramethylcyclobutane-1,3-diamine is an aliphatic diamine characterized by a rigid cyclobutane core substituted with four methyl groups at positions 2 and 4, and primary amine groups at positions 1 and 3 [1]. This unique sterically hindered structure imparts distinct reactivity and property profiles compared to linear or less substituted cyclic diamines, making it a valuable monomer for high-performance polyamides and polyimides [2][3]. The compound has a molecular formula of C8H18N2, a molecular weight of 142.24 g/mol, and exhibits zero rotatable bonds, underscoring its conformational rigidity [1].

Workflow High‑performance polyamide / polyimide synthesis
Selection Sterically hindered diamine with zero rotatable bonds
Use context Enables polycondensation with short‑chain diacids where linear diamines fail

Why 2,2,4,4-Tetramethylcyclobutane-1,3-diamine Cannot Be Replaced by Common Aliphatic Diamines in High-Modulus Polymer Applications


Standard aliphatic diamines such as 1,6-hexanediamine or 1,4-butanediamine, when reacted with short-chain dicarboxylic acids like succinic or glutaric acid, predominantly form low-molecular-weight cyclic imides rather than high-molecular-weight polyamides, rendering them unsuitable for engineering thermoplastics [1]. In contrast, the unique steric bulk and conformational rigidity of 2,2,4,4-tetramethylcyclobutane-1,3-diamine suppresses imide formation and enables successful polycondensation with these short-chain diacids, yielding high-modulus polyamides [1][2]. This fundamental difference in reactivity means that generic substitution with a linear diamine will result in polymer synthesis failure, not merely suboptimal performance.

Target monomer
2,2,4,4‑Tetramethylcyclobutane‑1,3‑diamine: suppresses imide formation, yields high‑molecular‑weight polyamides with short‑chain diacids
Common substitute
1,6‑Hexanediamine or 1,4‑butanediamine: predominantly forms cyclic imides with succinic/glutaric acid, failing high‑modulus polyamide synthesis
Steric bulk and conformational rigidity create a reactivity profile that may not transfer to flexible linear diamines. Generic substitution may result in polymerization failure.

Quantitative Differentiation of 2,2,4,4-Tetramethylcyclobutane-1,3-diamine: Head-to-Head and Cross-Study Comparisons


Polymerization with Short-Chain Diacids: Enables High-Modulus Polyamides Unattainable with Linear Diamines

2,2,4,4-Tetramethylcyclobutane-1,3-diamine is capable of condensing with short-chain dibasic acids such as succinic or glutaric acid to form high-molecular-weight, resinous polyamides, a reaction that conventional aliphatic diamines cannot perform due to preferential imide formation [1]. This is a direct head-to-head comparative claim from the patent literature: '2,2,4,4-tetramethylcyclobutane-1,3-diamine is unique in being capable of condensing not only with the conventional longer chain dibasic acids... but also with short chain dibasic acids such as succinic or glutaric acid... to give high-molecular-weight resinous polyamides' [1].

Polycondensation reactivity
Head‑to‑head
High‑molecular‑weight polyamides with succinic/glutaric acid
Unique reactivity supports rigid, thermally stable polyamide synthesis
Patent: inherent viscosity 0.54‑0.55 dL/g; melting point 280‑285 °C for azelaic acid copolyamide
Polymer Chemistry Polyamide Synthesis High-Modulus Materials

Conformational Rigidity: Zero Rotatable Bonds versus Flexible Diamines

The cyclobutane core with four methyl substituents locks the molecular conformation, resulting in zero rotatable bonds [1]. This contrasts sharply with flexible aliphatic diamines like 1,6-hexanediamine (5 rotatable bonds) and even unsubstituted 1,3-cyclobutanediamine (rotatable NH2 groups, but still fewer constraints) . The complete absence of rotational freedom forces polymer chains into extended, rigid conformations, directly contributing to the high modulus observed in derived polyamides [2].

Rotatable bonds
Class‑level inference
0 rotatable bonds
Predictive descriptor for polymer chain stiffness selection
vs. 1,6‑hexanediamine with 5 rotatable bonds
Molecular Design Polymer Rigidity Conformational Analysis

Polymer Thermal Stability: Polyimines Derived from the Diketone Analog Exhibit High Decomposition Temperature

While direct thermal data for the diamine itself is limited, polyimines synthesized from the corresponding 2,2,4,4-tetramethyl-1,3-cyclobutadione (TMCBDI) via Pd-catalyzed Suzuki coupling polymerization demonstrate high thermal stability with decomposition temperatures exceeding 340 °C and glass transition temperatures (Tg) over 220 °C [1]. This class-level inference suggests that incorporating the tetramethylcyclobutane core into polymer backbones imparts exceptional thermal resistance, a key differentiator from less sterically hindered or non-cyclic analogs.

Thermal stability (derived polyimines)
Class‑level inference
Td > 340 °C, Tg > 220 °C
Core imparts high thermal resistance for demanding applications
TGA/DSC under N2; comparative data limited
Polyimine Thermal Stability Advanced Materials

Commercial Availability and Pricing: Specialized Monomer with Defined Lead Times

2,2,4,4-Tetramethylcyclobutane-1,3-diamine is a specialty research chemical with limited commercial availability. One vendor lists 95% purity material at $490 for 100 mg, $1,128 for 1 g, and $3,067 for 5 g, with a 4-week lead time . This pricing and availability profile contrasts with commodity diamines (e.g., 1,6-hexanediamine, typically <$0.10/g in bulk) and underscores its status as a high-value, application-specific monomer rather than a drop-in replacement. Procurement planning must account for these extended lead times.

Research‑scale pricing
Data to verify
~$1,128/g (1 g), 4‑week lead time
Cost context for high‑value monomer selection
Single‑vendor reference; verify for budget planning
Chemical Procurement Specialty Monomer Supply Chain

Boiling Point and Density: Physicochemical Baseline Differentiating from Unsubstituted Cyclobutanediamine

The compound has a reported boiling point of 176.2 °C at 760 mmHg and a density of 0.872 g/cm³ . In comparison, unsubstituted 1,3-cyclobutanediamine has a lower boiling point of 155.5±8.0 °C at 760 mmHg and a higher density of 1.0±0.1 g/cm³ . The increased boiling point and decreased density of the tetramethyl derivative are consistent with the additional methyl groups increasing molecular weight and reducing intermolecular hydrogen bonding efficiency through steric shielding, impacting handling and purification protocols.

Boiling point & density
Reported
176.2 °C (760 mmHg), 0.872 g/cm³
Physicochemical baseline for purification handling
~20 °C higher boiling point vs. unsubstituted cyclobutanediamine
Physical Properties Chemical Handling Monomer Volatility

High-Selectivity Synthesis Route: Patent-Disclosed Process Achieving >99% Conversion

A recent patent (CN114369030A) discloses a preparation method for 2,2,4,4-tetramethyl-1,3-cyclobutanediamine from the corresponding diol with high selectivity, achieving >99% conversion under optimized conditions [1]. This contrasts with earlier methods that may have involved lower-yielding dioxime hydrogenation routes [2]. While not a property of the compound itself, this accessible high-selectivity route supports reliable sourcing and purity for research applications.

High‑selectivity synthesis
Supporting evidence
>99% conversion from diol
Supports reliable sourcing and purity for research
Catalytic amination; CN114369030A
Synthetic Methodology Process Chemistry Monomer Purity

Optimal Application Scenarios for 2,2,4,4-Tetramethylcyclobutane-1,3-diamine Based on Quantitative Differentiation


Synthesis of High-Modulus Polyamides from Short-Chain Diacids

Leverage the unique ability of this diamine to undergo polycondensation with succinic or glutaric acid, which linear aliphatic diamines cannot achieve. The resulting polyamides exhibit high inherent viscosity (0.54-0.55 dL/g) and high modulus of elasticity, making them suitable for fibers and films requiring stiffness and thermal resistance [1]. This is a direct application of the head-to-head differentiation established in Section 3.

Development of Polyimides and Polyimines with Enhanced Thermal Stability

Incorporate the tetramethylcyclobutane core into polyimine or polyimide backbones to achieve decomposition temperatures exceeding 340 °C and glass transition temperatures above 220 °C [2]. This is particularly relevant for aerospace composites, high-temperature electronics, and other applications where thermal endurance is critical and justifies the premium cost of the monomer .

Design of Rigid Polymer Chains for Gas Separation Membranes

The zero rotatable bonds and steric bulk of the diamine force polymer chains into extended, rigid conformations with potentially high fractional free volume [3]. This property is predictive of enhanced gas permeability and selectivity in membrane applications, warranting its use as a monomer in polyamide or polyimide membranes for CO2/CH4 or O2/N2 separation.

Curing Agent for High-Performance Epoxy Adhesives

Utilize the diamine as a curing agent for epoxy resins to enhance mechanical, thermal, and chemical resistance, with reported fast cure times and good adhesion properties . While quantitative comparative data is limited, the sterically hindered structure suggests a different cure kinetics profile compared to linear aliphatic diamines, potentially enabling controlled reactivity in adhesive formulations.

Application
Selection Property
Validation Focus
High‑modulus polyamides from short‑chain diacids
Unique polycondensation reactivity with succinic/glutaric acid
Inherent viscosity and modulus evaluation
Thermally stable polyimides / polyimines
Tetramethylcyclobutane core thermal stability
TGA/DSC thermal characterization
Rigid polymer chains for gas separation membranes
Zero rotatable bonds for chain rigidity
Free volume and gas permeability testing
Curing agent for high‑performance epoxy adhesives
Sterically hindered amine cure kinetics
Cure profile and adhesion testing

Technical Documentation Hub

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